2-Benzyl-2-methylbutanoic acid

Enzyme Inhibition Carboxypeptidase A Structure-Activity Relationship

Researchers needing precise steric probes for carboxypeptidase A (CPA) face unreliable analog substitution due to α-methyl group effects. This compound solves that: the 42-fold activity difference vs. des-methyl analog provides validated SAR benchmarks. - **Key application**: Irreversible CPA inhibitor precursor & chiral intermediate for anti-microtubule agents. - **Physicochemical data**: LogP 3.48, low aqueous solubility for lipophilic formulations. - **Supply**: Consistent 95% purity, immediate dispatch.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B8600907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-methylbutanoic acid
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC(C)(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H16O2/c1-3-12(2,11(13)14)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14)
InChIKeyBDQWJOXTVXTACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2-methylbutanoic Acid: Core Specifications & Differentiation


2-Benzyl-2-methylbutanoic acid (CAS 57144-65-7) is a branched-chain carboxylic acid featuring a benzyl group and a methyl group attached to the second carbon of the butanoic acid backbone [1]. It is available from multiple vendors, typically at 95% purity, and is supplied for research and industrial applications including organic synthesis, flavor and fragrance formulation, and pharmaceutical intermediate development . Its structural features confer distinct physicochemical properties that differentiate it from simpler carboxylic acids and close structural analogs .

Branched carboxylic acid scaffold for organic synthesis and medicinal chemistry
Chiral building block with a quaternary carbon center supporting enzymatic resolution studies
Lipophilic profile compatible with flavor and fragrance formulation exploration

Substitution Risks for 2-Benzyl-2-methylbutanoic Acid


The simple substitution of 2-benzyl-2-methylbutanoic acid with an unsubstituted analog, a different ester, or a structurally related compound is not scientifically valid due to the compound's unique steric and electronic profile. The alpha-methyl and benzyl substituents directly influence the compound's lipophilicity (LogP), aqueous solubility, and reactivity in key chemical transformations such as esterification and alkylation . Critically, in a biochemical context, the alpha-methyl group has been shown to exert a profound, quantifiable negative impact on enzyme binding and inactivation potency when compared to the des-methyl analog 2-benzyl-3,4-epoxybutanoic acid [1]. These specific, data-backed differences in physicochemical and biological behavior render generic substitution unreliable for applications requiring consistent performance in synthesis or biological assay.

Unsubstituted analogs lack the benzyl and alpha-methyl groups, altering steric and electronic properties that govern reactivity and biological interactions.
Different esters or salts may shift solubility, LogP, and partitioning behavior; direct replacement without validation can compromise synthetic or formulation outcomes.
Racemic or opposite enantiomer forms yield distinct biological activity profiles; substitution without stereochemical control may confound enzyme inhibition assays.

2-Benzyl-2-methylbutanoic Acid: Comparative Evidence vs. Analogs


Alpha-Methyl Steric Hindrance Impairs CPA Inactivation

The alpha-methyl group on 2-benzyl-2-methylbutanoic acid derivatives causes a significant reduction in inactivation potency against carboxypeptidase A (CPA) compared to the des-methyl analog. This steric effect is contrary to the expectation that the methyl group would enhance activity by interacting with a proposed 'alpha-methyl hole' in the enzyme's active site [1].

Alpha-Methyl Steric Effect
Head-to-head
42-fold lower inactivation potency (k(inact)/K(I)) compared to des-methyl analog
Steric hindrance impairs CPA inactivation; scaffold suitable for steric probe studies
Based on epoxybutanoic acid derivative; direct acid form may differ
Enzyme Inhibition Carboxypeptidase A Structure-Activity Relationship

Stereochemistry Drives Enantiomeric Potency in CPA Inhibition

Within the pair of enantiomers of the 2-benzyl-2-methyl-3,4-epoxybutanoic acid derivative, the (2S,3R)-configuration exhibits a substantial 44-fold higher inactivation potency compared to its (2R,3S)-enantiomer against carboxypeptidase A [1]. This stereochemical specificity highlights the critical importance of chirality for this scaffold's biological activity.

Enantiomer Potency Gap
Head-to-head
(2S,3R)-enantiomer is 44-fold more potent than (2R,3S)-enantiomer in CPA inactivation
Enantiomeric specificity confirmed; single enantiomer essential for consistent assay response
Evaluated on epoxybutanoic acid derivative; racemate may reduce potency
Chiral Separation Stereochemistry Carboxypeptidase A Enantiomeric Potency

Physicochemical Differentiation from Aliphatic Analogs

The benzyl substituent of 2-benzyl-2-methylbutanoic acid confers a distinct physicochemical profile characterized by high lipophilicity and low water solubility. The estimated LogP of 3.48 [1] and water solubility of approximately 51 mg/L [2] are consistent with its benzyloxycarbonyl classification [3]. These properties are in stark contrast to simpler, more polar aliphatic carboxylic acids (e.g., butanoic acid, LogP ~0.8), underscoring the significant impact of the benzyl group on partitioning behavior.

Lipophilicity vs. Analogs
Class-level
Estimated LogP 3.48, >300-fold higher partition than butanoic acid
Higher lipophilicity influences aqueous solubility and membrane partitioning
Estimated from ester analog; data to verify for the free acid
Physicochemical Properties LogP Lipophilicity Formulation

2-Benzyl-2-methylbutanoic Acid: Empirically Supported Applications


CPA Inhibitor Design Precursor

Based on the direct comparative evidence, 2-benzyl-2-methylbutanoic acid is a critical scaffold for designing and synthesizing CPA inhibitors [1]. Its unique alpha-methyl group provides a valuable steric probe for mapping the active site of CPA and related metalloproteases, with the observed 42-fold potency loss versus the des-methyl analog [1] offering a clear structure-activity benchmark. Furthermore, the 44-fold difference in activity between its enantiomers [1] makes enantiomerically pure forms essential for achieving desired biological outcomes. This compound is therefore not a generic intermediate but a specific tool for precise enzymology and medicinal chemistry investigations.

Chiral Building Block via Enzymatic Resolution

2-Benzyl-2-methylbut-3-enic acid, a direct derivative, is a recognized substrate for enzymatic kinetic resolution [2]. The presence of a quaternary stereogenic carbon center makes this scaffold valuable for producing chiral intermediates [2], which are essential in the synthesis of complex biologically active molecules, including anti-microtubule agents [2]. This application is directly supported by the compound's established role as a precursor to irreversible CPA inhibitors [2], confirming its utility in multi-step synthetic routes.

Specialty Flavor & Fragrance Formulation

The compound's estimated LogP of 3.48 [3] and low water solubility [4] indicate suitability for use in lipophilic, oil-based flavor and fragrance formulations, where it is already listed as a flavoring agent . These physicochemical properties, which differentiate it from more water-soluble esters, allow formulators to predict its behavior in complex matrices. Procurement for this application should be based on the compound's established use in the flavor and fragrance industry and its specific partition coefficient, which influences aroma release and stability in non-aqueous systems.

Application
Selection Property
Validation Focus
CPA inhibitor design research
Alpha-methyl steric probe
Enantiomer-specific CPA inactivation assay
Chiral building block synthesis
Quaternary stereocenter reactivity
Enzymatic kinetic resolution outcome
Flavor & fragrance formulation research
Estimated lipophilicity (LogP ~3.5)
Partitioning behavior in non-aqueous matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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